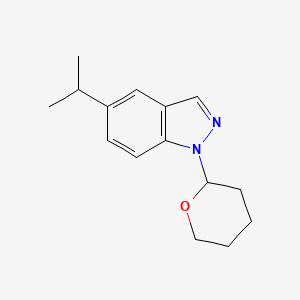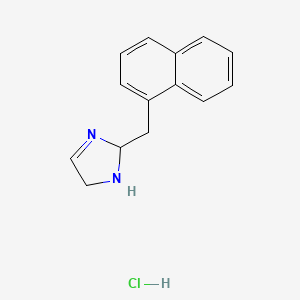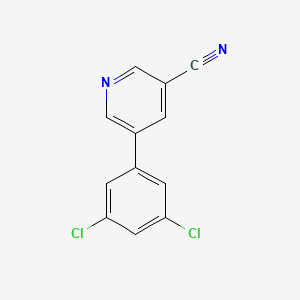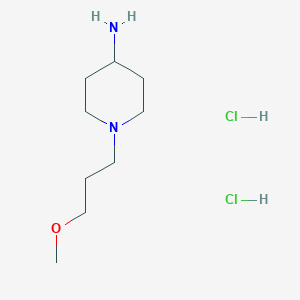![molecular formula C13H10ClNO2 B11864588 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 62452-24-8](/img/structure/B11864588.png)
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methyl, and vinyl group attached to a dioxoloquinoline core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and vinyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the production of high-quality this compound for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde
- Oxolinic acid
- 2-Chloro-6,7-methylenedioxy-3-quinolinecarboxaldehyde
Uniqueness
6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62452-24-8 |
|---|---|
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
6-chloro-7-ethenyl-8-methyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C13H10ClNO2/c1-3-8-7(2)9-4-11-12(17-6-16-11)5-10(9)15-13(8)14/h3-5H,1,6H2,2H3 |
Clave InChI |
RTMAAZVZZVVBLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=CC3=C(C=C12)OCO3)Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)
